
Stannane, (p-nitrophenoxy)tributyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, (p-nitrophenoxy)tributyl-: is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and one p-nitrophenoxy group. Organotin compounds are known for their diverse applications in organic synthesis, particularly in radical reactions due to their ability to donate hydrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of stannane, (p-nitrophenoxy)tributyl- typically involves the reaction of tributyltin hydride with p-nitrophenol. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The process involves the following steps:
Formation of Tributyltin Hydride: Tributyltin hydride is prepared by reducing tributyltin oxide with polymethylhydrosiloxane (PMHS) under reduced pressure.
Reaction with p-Nitrophenol: The tributyltin hydride is then reacted with p-nitrophenol in the presence of a base, such as sodium hydroxide, to form stannane, (p-nitrophenoxy)tributyl-.
Industrial Production Methods: Industrial production of stannane, (p-nitrophenoxy)tributyl- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction Reactions: Stannane, (p-nitrophenoxy)tributyl- can undergo reduction reactions, where it donates hydrogen atoms to other molecules. This property makes it useful in radical reactions.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the p-nitrophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction Reactions: Common reagents include radical initiators such as azobisisobutyronitrile (AIBN) and conditions typically involve heating under reflux.
Substitution Reactions: Reagents such as sodium hydroxide or other strong bases are used under mild heating conditions.
Major Products Formed:
Reduction Reactions: The major products are typically the reduced forms of the reactants involved.
Substitution Reactions: The products depend on the nucleophile used, resulting in various substituted organotin compounds.
Applications De Recherche Scientifique
Chemistry: Stannane, (p-nitrophenoxy)tributyl- is widely used in organic synthesis, particularly in radical reactions. It serves as a hydrogen donor in the reduction of halides, selenides, and other functional groups .
Biology and Medicine: Organotin compounds, including stannane, (p-nitrophenoxy)tributyl-, have been studied for their potential biological activities. They exhibit antimicrobial and antifungal properties, making them candidates for pharmaceutical research .
Industry: In the industrial sector, stannane, (p-nitrophenoxy)tributyl- is used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers. Its ability to donate hydrogen atoms makes it valuable in polymerization reactions .
Mécanisme D'action
The mechanism of action of stannane, (p-nitrophenoxy)tributyl- primarily involves the donation of hydrogen atoms. The tin-hydrogen bond in the compound is relatively weak, allowing for homolytic cleavage and the formation of tin radicals. These radicals can then participate in various radical reactions, donating hydrogen atoms to other molecules and stabilizing reactive intermediates .
Comparaison Avec Des Composés Similaires
Tributyltin Hydride: Similar in structure but lacks the p-nitrophenoxy group.
Tributylphenylstannane: Contains a phenyl group instead of the p-nitrophenoxy group.
Tributyl(4-fluorophenyl)stannane: Similar to tributylphenylstannane but with a fluorine atom on the phenyl ring, which alters its reactivity and applications.
Uniqueness: Stannane, (p-nitrophenoxy)tributyl- is unique due to the presence of the p-nitrophenoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific radical reactions where the p-nitrophenoxy group can influence the reaction pathway and product distribution.
Propriétés
Numéro CAS |
3644-32-4 |
|---|---|
Formule moléculaire |
C18H31NO3Sn |
Poids moléculaire |
428.2 g/mol |
Nom IUPAC |
tributyl-(4-nitrophenoxy)stannane |
InChI |
InChI=1S/C6H5NO3.3C4H9.Sn/c8-6-3-1-5(2-4-6)7(9)10;3*1-3-4-2;/h1-4,8H;3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clé InChI |
SWZPSYJFHVBDSY-UHFFFAOYSA-M |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


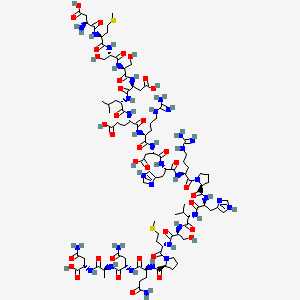
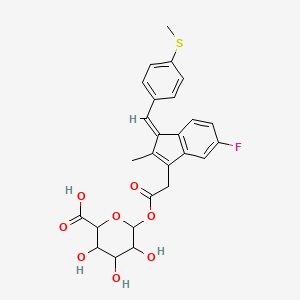

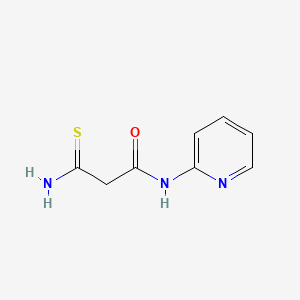
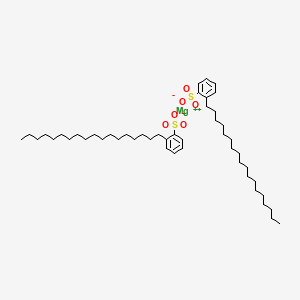
![5-{[2-(Furan-2-yl)-2-(morpholin-4-yl)ethyl]amino}-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B13825741.png)
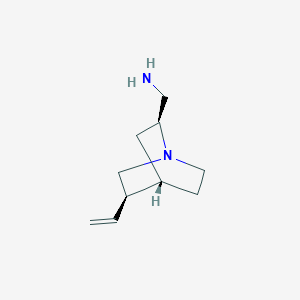
![2-(4-Tert-butylphenoxy)-1-{4-[2-(piperidin-1-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B13825761.png)
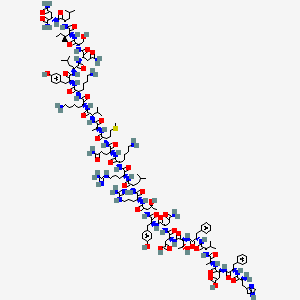
![(2S,3S,4R,5R,6S)-3-[(Z)-2-(3,5-dihydroxyphenyl)ethenyl]-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid](/img/structure/B13825783.png)
![(7R)-3-methyl-7-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetyl]amino]-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13825784.png)
![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-6-oxido-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-6-ium-7-one](/img/structure/B13825786.png)
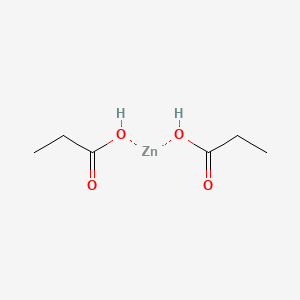
![5-{[2-(Dimethylamino)-2-(thiophen-2-yl)ethyl]amino}-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile](/img/structure/B13825790.png)
